molecular formula C16H19IN2 B7788364 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B7788364
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a compound known for its unique properties and applications in various scientific fields. It is a hemicyanine dye that can be used as a fluorescence probe. This compound is particularly interesting due to its ability to form intermolecular charge transfer states when photoexcited .

Preparation Methods

The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves the reaction of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of 3,5-dicarboxybenzenesulfonic acid. The product is then recrystallized from methanol to achieve high purity . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can alter its electronic properties, making it useful in various applications.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through the formation of intermolecular charge transfer states when photoexcited. This process involves the transfer of electrons between molecules, leading to changes in their electronic properties. The molecular targets and pathways involved include the interaction with DNA structures and the formation of charge transfer complexes .

Comparison with Similar Compounds

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its specific electronic properties and applications. Similar compounds include:

These compounds share some properties but differ in their specific applications and electronic characteristics.

Properties

IUPAC Name

N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944163
Record name 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-29-8
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.